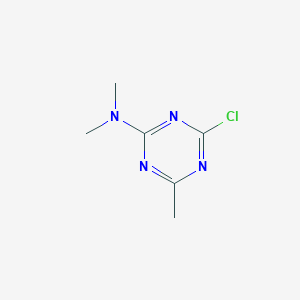![molecular formula C15H19N3O4S B2525379 2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid CAS No. 900004-93-5](/img/structure/B2525379.png)
2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid" is a derivative of pyrido[2,3-d]pyrimidine, which is a bicyclic structure consisting of a pyrimidine ring fused to a pyridine ring. This class of compounds has been of interest due to their biological activities, particularly as inhibitors of human protein kinase CK2, as demonstrated by the synthesis and evaluation of related thieno[2,3-d]pyrimidin-4-ylthio carboxylic acids .
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been explored in various studies. For instance, the alkylation of tetrahydropyrimidine-2(1H)-thione with α-halocarboxylic acids has been shown to yield bicyclic products under base-free conditions . Additionally, the synthesis of 3-(2-amino-1,6-dihydro-6-oxo-pyrimidin-5-yl)propanoic esters has been achieved through an unusual Michael addition followed by treatment with guanidine carbonate, leading to open-chain analogues of pyrido[2,3-d]pyrimidines . These methods could potentially be adapted for the synthesis of the compound , although the specific synthesis details for this compound are not provided in the papers.
Molecular Structure Analysis
The molecular structure of pyrido[2,3-d]pyrimidines is characterized by a fused bicyclic ring system. The presence of various substituents, such as the thio group and the propanoic acid moiety in the compound of interest, can significantly influence the biological activity and molecular interactions of these compounds. The structure-activity relationships of thienopyrimidine derivatives have been studied, providing insights into how different substitutions can affect the binding and inhibition of protein kinases .
Chemical Reactions Analysis
The chemical reactivity of pyrido[2,3-d]pyrimidines and their derivatives is influenced by the functional groups attached to the core structure. The alkylation reactions described in the literature involve the introduction of carboxylic acid derivatives to the thione moiety of tetrahydropyrimidines . The reactivity of these compounds towards nucleophiles like guanidine carbonate is also noted, leading to the formation of amino-substituted pyrimidines . These reactions are crucial for the diversification and functionalization of the pyrido[2,3-d]pyrimidine scaffold.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid" are not detailed in the provided papers, the properties of similar compounds can be inferred. The solubility, acidity, and stability of these compounds are likely to be affected by the presence of the propanoic acid group and the thioether linkage. The bicyclic core structure may also contribute to the rigidity and planarity of the molecule, potentially affecting its ability to interact with biological targets such as protein kinases .
Scientific Research Applications
Synthesis and Chemical Reactions
Research has explored the synthesis and chemical properties of compounds structurally related to "2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid". For instance, Abbas et al. (2006) discuss the novel route to tetracyclic fused tetrazines and thiadiazines, showcasing the chemical versatility and potential for creating new heterocyclic compounds with significant biological activities (Abbas et al., 2006). Similarly, Zavodnik et al. (2005) explore the crystal structure and hydrogen bonding in derivatives, highlighting the wide spectrum of biological activities these compounds might exhibit (Zavodnik et al., 2005).
Biological Activities
Compounds with structural similarities to the mentioned chemical have been synthesized and evaluated for their biological activities. Mokale et al. (2010) synthesized a series of derivatives and screened them for anti-inflammatory activity, showing significant results which suggest a potential for therapeutic applications (Mokale et al., 2010). The research indicates a promising avenue for the development of new anti-inflammatory agents.
Applications in Material Science and Organic Chemistry
The studies also delve into the synthesis of polyamides containing uracil and adenine, demonstrating the compound's utility in creating novel materials with potential applications in biotechnology and materials science (Hattori & Kinoshita, 1979). Furthermore, research by Roman (2013) on generating a structurally diverse library through alkylation and ring closure reactions emphasizes the compound's role in advancing organic synthesis methodologies (Roman, 2013).
properties
IUPAC Name |
2-(1,3-dimethyl-2,4-dioxo-6-propylpyrido[2,3-d]pyrimidin-5-yl)sulfanylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-5-6-9-7-16-12-10(11(9)23-8(2)14(20)21)13(19)18(4)15(22)17(12)3/h7-8H,5-6H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXPFGDUPGKLZRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SC(C)C(=O)O)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((1,3-Dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-3-yl)acetamide](/img/structure/B2525296.png)
![2-[(2-Aminophenyl)thio]-5-nitrobenzonitrile](/img/structure/B2525297.png)
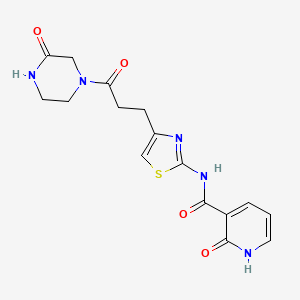
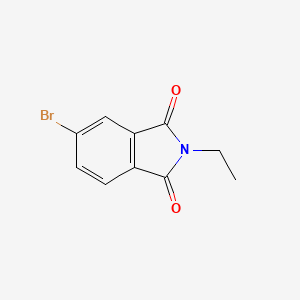
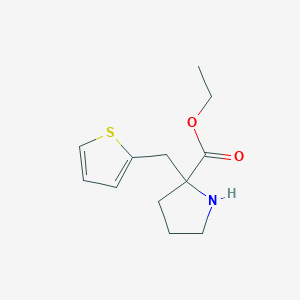
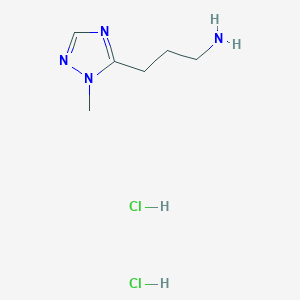
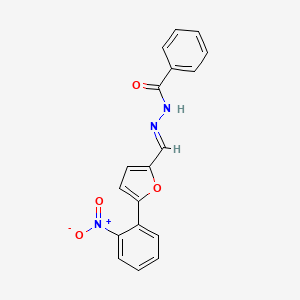
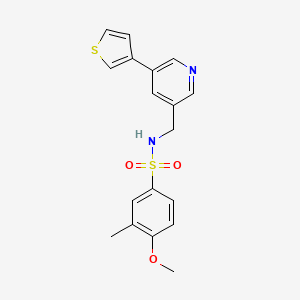
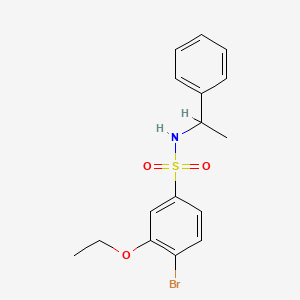
![5-Methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylic acid](/img/structure/B2525311.png)
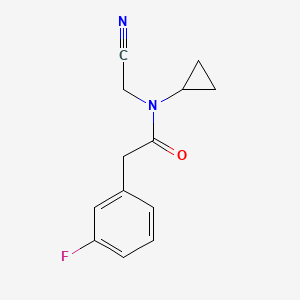
![3-bromo-5H,6H,7H-pyrrolo[1,2-a]imidazole-2-carboxylic acid hydrochloride](/img/structure/B2525313.png)
![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/no-structure.png)
